molecular formula C19H14BrN3S B2571681 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 450352-97-3

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No.: B2571681
CAS No.: 450352-97-3
M. Wt: 396.31
InChI Key: FSRUCLBRDKJAHF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile” is a chemical compound with the molecular formula C19H14BrN3S . It’s not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains a bromophenyl group, a tolylamino group, and an acrylonitrile group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 396.31 g/mol. Other computed properties include a XLogP3-AA of 5.5, a topological polar surface area of 64.9 Ų, and a complexity of 483 .

Scientific Research Applications

Photoluminescence and Electronic Properties

  • The study of Z/E-Isomerism of related acrylonitrile compounds demonstrates significant intermolecular interactions influencing crystal structures, which may hint at the potential use of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile in material science , particularly in the design of materials with specific optical or electronic properties (Tammisetti et al., 2018).

Synthesis and Biological Evaluation

  • The synthesis and evaluation of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives highlight the potential of structurally related compounds in pharmacological research . These compounds demonstrated anticancer, antioxidant, and anti-inflammatory properties , suggesting a potential application in the development of therapeutic agents (Bhale et al., 2018).

Optical Limiting and Photonic Applications

  • Research into donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting indicates the use of related compounds in optoelectronic devices . Such materials can protect human eyes and optical sensors from intense light sources, suggesting possible applications in optical communications and safety devices (Anandan et al., 2018).

Fluorescent Thiazoles

  • The design and synthesis of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core present potential applications in bioimaging . These compounds exhibit multifunctional properties , including aggregation-induced emission enhancement and significant positive solvatochromism , making them suitable for live cell imaging and chemical sensing (Eltyshev et al., 2021).

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c1-13-5-7-17(8-6-13)22-11-15(10-21)19-23-18(12-24-19)14-3-2-4-16(20)9-14/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRUCLBRDKJAHF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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